4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOLE
Description
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOLE is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S2/c24-16-8-6-15(7-9-16)14-32-20-13-18(27(28)29)12-19-21(20)22(23-30-10-11-31-23)25-26(19)17-4-2-1-3-5-17/h1-9,12-13,23H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSQUPTZHGJHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Formation of the Oxathiolane Ring: The oxathiolane ring can be formed through the reaction of a thiol with an epoxide under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.
Nitroaromatic Compounds: Compounds such as nitrobenzene and nitroaniline contain nitro groups and undergo similar chemical reactions.
Thiolane Derivatives: Compounds such as thiolane-3-carboxylic acid and thiolane-2-thiol share the thiolane ring structure and exhibit similar reactivity.
Uniqueness
The presence of the chlorophenyl group, nitro group, and oxathiolane ring in a single molecule allows for a wide range of chemical modifications and biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
